3-Hydroxyhippuric acid

Description

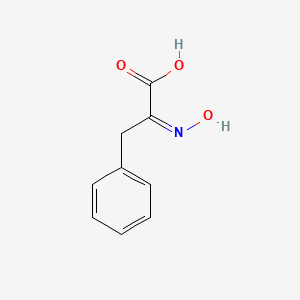

Structure

3D Structure

Properties

IUPAC Name |

(2Z)-2-hydroxyimino-3-phenylpropanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO3/c11-9(12)8(10-13)6-7-4-2-1-3-5-7/h1-5,13H,6H2,(H,11,12)/b10-8- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNTMGOUAICFJQK-NTMALXAHSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(=NO)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C/C(=N/O)/C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Synthesis of 3-Hydroxyhippuric Acid for Research Applications: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxyhippuric acid (3-HHA), also known as N-(3-hydroxybenzoyl)glycine, is an acylglycine metabolite that has garnered increasing interest in biomedical research. It is a product of the microbial metabolism of dietary polyphenols, such as flavonoids and procyanidins, in the gut.[1] Elevated levels of 3-HHA in urine have been associated with the consumption of polyphenol-rich foods and have been identified as a potential biomarker for the composition and metabolic activity of the gut microbiome, particularly Clostridium species.[1][2] Furthermore, 3-HHA is a known inhibitor of kynureninase, an enzyme in the kynurenine (B1673888) pathway of tryptophan metabolism, suggesting its potential role in neurological and immunological processes.[2][3] This guide provides an in-depth overview of the chemical synthesis of 3-hydroxyhippuric acid for research purposes, including detailed experimental protocols, data presentation, and visualization of relevant biological pathways.

Chemical Synthesis

The primary route for the synthesis of 3-hydroxyhippuric acid is the acylation of glycine (B1666218) with a reactive derivative of 3-hydroxybenzoic acid, typically 3-hydroxybenzoyl chloride. This reaction is a classic example of the Schotten-Baumann reaction, which is widely used for the formation of amides from amines and acyl chlorides.

The overall synthesis can be conceptually divided into two main stages:

-

Preparation of 3-Hydroxybenzoyl Chloride: The starting material, 3-hydroxybenzoic acid, is converted to its more reactive acid chloride derivative.

-

Acylation of Glycine: The 3-hydroxybenzoyl chloride is then reacted with glycine in an alkaline solution to form the desired product, 3-hydroxyhippuric acid.

Experimental Protocols

Stage 1: Synthesis of 3-Hydroxybenzoyl Chloride

This protocol is based on standard procedures for the preparation of acyl chlorides from carboxylic acids.

-

Materials:

-

3-Hydroxybenzoic acid

-

Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

-

Anhydrous N,N-dimethylformamide (DMF) (catalytic amount)

-

Anhydrous toluene (B28343) (or other suitable inert solvent)

-

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 3-hydroxybenzoic acid in an excess of thionyl chloride (or a solution of oxalyl chloride in an inert solvent).

-

Add a catalytic amount of anhydrous DMF.

-

Heat the reaction mixture to reflux and maintain for 2-4 hours, or until the evolution of gas (HCl and SO₂ or CO and CO₂) ceases. The reaction should be carried out in a well-ventilated fume hood.

-

After completion, allow the mixture to cool to room temperature.

-

Remove the excess thionyl chloride or oxalyl chloride and solvent by distillation under reduced pressure.

-

The crude 3-hydroxybenzoyl chloride can be purified by vacuum distillation or used directly in the next step.

-

Stage 2: Synthesis of 3-Hydroxyhippuric Acid (Schotten-Baumann Reaction)

This protocol is adapted from the well-established Schotten-Baumann synthesis of hippuric acid.

-

Materials:

-

Glycine

-

10% Sodium hydroxide (B78521) (NaOH) solution

-

3-Hydroxybenzoyl chloride

-

Concentrated hydrochloric acid (HCl)

-

Deionized water

-

Ethanol (for recrystallization)

-

-

Procedure:

-

Dissolve glycine in a 10% aqueous solution of sodium hydroxide in an Erlenmeyer flask. The amount of NaOH should be sufficient to neutralize the HCl produced during the reaction and maintain a basic pH.

-

Cool the glycine solution in an ice bath.

-

Slowly add 3-hydroxybenzoyl chloride to the cold, stirred glycine solution. The addition should be portion-wise to control the reaction temperature.

-

After the addition is complete, continue to stir the mixture vigorously for 1-2 hours, allowing it to slowly warm to room temperature. The disappearance of the pungent smell of the acyl chloride indicates the completion of the reaction.

-

Carefully acidify the reaction mixture with concentrated hydrochloric acid to a pH of approximately 2-3. This will precipitate the 3-hydroxyhippuric acid.

-

Collect the crude product by vacuum filtration and wash it with cold water to remove inorganic salts.

-

Purify the crude 3-hydroxyhippuric acid by recrystallization from hot water or an ethanol-water mixture.

-

Dry the purified crystals under vacuum to obtain the final product.

-

Data Presentation

Table 1: Physicochemical and Spectroscopic Data for 3-Hydroxyhippuric Acid

| Parameter | Value | Reference |

| Molecular Formula | C₉H₉NO₄ | [4] |

| Molecular Weight | 195.17 g/mol | [4] |

| Appearance | White to pale yellow solid | [1] |

| Purity (NMR) | ≥95% | [1] |

| Purity (HPLC) | >99% | |

| Storage Temperature | 2-8°C | [1] |

| Mass Spectrometry (LC-MS/MS, [M-H]⁻) | Precursor m/z: 194.04588; Major Fragments: 150.05702, 93.03482, 121.02955 |

Visualizations

Logical Relationships and Workflows

Caption: Workflow for the two-stage synthesis of 3-hydroxyhippuric acid.

Signaling Pathways

Caption: Biological context of 3-hydroxyhippuric acid formation and action.

References

The Discovery of 3-Hydroxyhippuric Acid: A Microbial Fingerprint in Human Metabolism

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delves into the discovery and significance of 3-hydroxyhippuric acid (3-HHA) as a key microbial metabolite. Initially observed as a product of dietary polyphenol breakdown, 3-HHA is now recognized as a significant biomarker of gut microbial activity, particularly involving Clostridium species. This document provides a comprehensive overview of the historical context of its discovery, detailed experimental protocols for its quantification, an exploration of its known biological activities and associated signaling pathways, and a summary of quantitative data from various studies. The information presented herein is intended to equip researchers, scientists, and drug development professionals with a thorough understanding of 3-HHA's role in host-microbe interactions and its potential as a diagnostic and therapeutic target.

Introduction: Unveiling a Microbial Metabolite

The journey to understanding the origin of 3-hydroxyhippuric acid (3-HHA) is intertwined with the broader history of research into the microbial degradation of aromatic compounds. Early studies focused on the ability of microorganisms to break down complex organic molecules. It is now well-established that 3-HHA is a product of this microbial activity, specifically the metabolism of dietary polyphenols by the gut microbiota[1][2].

The formation of 3-HHA is a multi-step process involving both microbial and host metabolism. Initially, complex polyphenols, such as flavonoids and catechins found in fruits, vegetables, and tea, are broken down by gut bacteria into simpler aromatic acids, including 3-hydroxybenzoic acid[3][4]. This microbially-produced intermediate is then absorbed into the bloodstream and transported to the liver. In the liver, it undergoes phase II detoxification, specifically glycine (B1666218) conjugation, to form 3-hydroxyhippuric acid, which is then excreted in the urine[5][6][7]. The presence and concentration of 3-HHA in biological fluids are therefore indicative of both dietary polyphenol intake and the metabolic activity of specific gut microbes, particularly Clostridium species[1][2][8].

The Discovery Timeline: Key Studies and Findings

While a single "discovery" paper for 3-HHA as a microbial metabolite is not easily pinpointed, its identification emerged from a body of research on polyphenol metabolism. A pivotal study by Gonthier et al. in 2003 was among the first to systematically identify and quantify a range of microbial aromatic acid metabolites, including 3-hydroxyhippuric acid, in the urine of rats fed red wine polyphenols[9]. This research provided strong evidence for the gut microbial origin of these compounds.

Subsequent research has solidified the link between 3-HHA and the gut microbiome. For instance, studies have identified 3-HHA as a marker for the presence of Clostridium species in the gut[2][8]. More recently, the clinical significance of 3-HHA has been explored, with studies by Xiong et al. (2016) highlighting elevated levels of urinary 3-HHA in children with autism spectrum disorders, suggesting a potential link between gut microbiota dysbiosis and neurological conditions[10].

Quantitative Data Summary

The concentration of 3-hydroxyhippuric acid in biological fluids can vary significantly based on diet and the composition of the gut microbiota. The following tables summarize quantitative data from key studies.

Table 1: Urinary Concentrations of 3-Hydroxyhippuric Acid in Human Studies

| Study Population | Condition | Mean Concentration (μg/mL) | Fold Change (vs. Control) | Reference |

| Children (1.5-7 years) | Autism Spectrum Disorder | Significantly higher than controls | Not specified | [10] |

| Children (1.5-7 years) | Control | Lower than ASD group | Not applicable | [10] |

| Adults | Healthy (after red wine polyphenol intake) | Detected and quantified | Not applicable | [9] |

Table 2: Effects of Interventions on Urinary 3-Hydroxyhippuric Acid Levels

| Intervention | Study Population | Effect on 3-HHA Levels | Reference |

| Oral Vancomycin Treatment | Children with Autism Spectrum Disorder | Markedly decreased | [10] |

Experimental Protocols

This section provides detailed methodologies for the quantification of 3-hydroxyhippuric acid in biological samples, based on established analytical techniques.

Quantification of 3-Hydroxyhippuric Acid in Urine by LC-MS/MS

This protocol is adapted from methodologies used for the analysis of similar aromatic acids in urine[11][12][13].

4.1.1. Sample Preparation

-

Collection: Collect mid-stream urine samples in sterile containers.

-

Storage: Immediately freeze samples at -80°C until analysis to prevent degradation[14].

-

Thawing and Centrifugation: Thaw frozen urine samples at room temperature. Centrifuge at 14,000 x g for 10 minutes at 4°C to remove particulate matter.

-

Dilution: Dilute the urine supernatant 1:10 (v/v) with a solution of 0.1% formic acid in water. This dilution helps to minimize matrix effects.

-

Internal Standard Spiking: Add an appropriate internal standard (e.g., ¹³C₆-labeled 3-hydroxyhippuric acid or a structurally similar compound not present in urine) to all samples, calibration standards, and quality controls.

-

Filtration: Filter the diluted samples through a 0.22 µm syringe filter into autosampler vials.

4.1.2. LC-MS/MS Analysis

-

Liquid Chromatography (LC) System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.7 µm particle size).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient Elution:

-

0-1 min: 5% B

-

1-8 min: 5-95% B

-

8-10 min: 95% B

-

10-10.1 min: 95-5% B

-

10.1-12 min: 5% B

-

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

Mass Spectrometry (MS) System: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Ionization Mode: Negative ion mode.

-

Multiple Reaction Monitoring (MRM) Transitions:

-

3-Hydroxyhippuric Acid: Precursor ion (m/z) 194.05 -> Product ion (m/z) 93.03 (quantifier), 194.05 -> 150.06 (qualifier).

-

Internal Standard: Monitor the specific transition for the chosen internal standard.

-

-

Data Analysis: Quantify 3-HHA concentrations by comparing the peak area ratios of the analyte to the internal standard against a calibration curve prepared in a synthetic urine matrix.

Quantification of 3-Hydroxyhippuric Acid in Feces by GC-MS

This protocol is based on general procedures for the analysis of microbial metabolites in fecal samples[15][16][17].

4.2.1. Sample Preparation

-

Collection and Storage: Collect fecal samples in sterile containers and immediately freeze at -80°C[18].

-

Lyophilization: Lyophilize (freeze-dry) a portion of the fecal sample to remove water.

-

Homogenization: Homogenize the lyophilized fecal powder.

-

Extraction:

-

Weigh approximately 50 mg of homogenized fecal powder into a microcentrifuge tube.

-

Add 1 mL of a cold extraction solvent (e.g., 80:20 methanol:water) containing an internal standard (e.g., deuterated aromatic acid).

-

Vortex vigorously for 5 minutes.

-

Sonicate for 15 minutes in an ice bath.

-

Centrifuge at 15,000 x g for 15 minutes at 4°C.

-

Transfer the supernatant to a new tube.

-

-

Derivatization:

-

Evaporate the supernatant to dryness under a stream of nitrogen.

-

Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine.

-

Incubate at 60°C for 60 minutes to form trimethylsilyl (B98337) (TMS) derivatives.

-

4.2.2. GC-MS Analysis

-

Gas Chromatography (GC) System: A gas chromatograph equipped with a capillary column suitable for metabolite analysis (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).

-

Injection Mode: Splitless.

-

Injector Temperature: 250°C.

-

Oven Temperature Program:

-

Initial temperature: 70°C, hold for 2 minutes.

-

Ramp to 280°C at 10°C/min.

-

Hold at 280°C for 5 minutes.

-

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Mass Spectrometry (MS) System: A mass spectrometer operating in electron ionization (EI) mode.

-

Ion Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

Scan Range: m/z 50-550.

-

Data Analysis: Identify the TMS-derivatized 3-HHA based on its retention time and mass spectrum. Quantify using the peak area ratio to the internal standard against a calibration curve.

Signaling Pathways and Biological Activities

The primary known biological activity of 3-hydroxyhippuric acid is the inhibition of kynureninase, an enzyme in the kynurenine (B1673888) pathway of tryptophan metabolism[15].

Inhibition of the Kynurenine Pathway

The kynurenine pathway is a major route of tryptophan degradation and is involved in the production of several neuroactive compounds. Kynureninase catalyzes the hydrolysis of 3-hydroxykynurenine to 3-hydroxyanthranilic acid. By inhibiting kynureninase, 3-HHA can modulate the levels of downstream metabolites in this pathway. This inhibition could have implications for conditions where the kynurenine pathway is dysregulated, such as neuroinflammatory and neurodegenerative diseases.

Caption: Inhibition of Kynureninase by 3-Hydroxyhippuric Acid.

Experimental Workflow for Investigating Kynureninase Inhibition

The following workflow outlines the steps to assess the inhibitory effect of 3-hydroxyhippuric acid on kynureninase activity.

Caption: Workflow for Kynureninase Inhibition Assay.

Logical Relationship of 3-HHA Formation and Excretion

The production and excretion of 3-hydroxyhippuric acid is a clear example of host-microbe co-metabolism. The following diagram illustrates the logical flow from dietary precursors to urinary excretion.

Caption: Host-Microbe Co-metabolism of 3-Hydroxyhippuric Acid.

Conclusion and Future Directions

The discovery of 3-hydroxyhippuric acid as a microbial metabolite has provided valuable insights into the intricate metabolic interplay between the host and the gut microbiota. Its role as a biomarker for Clostridium activity and its potential involvement in neurological conditions through the inhibition of the kynurenine pathway highlight its significance in health and disease.

Future research should focus on several key areas:

-

Identification of specific microbial species and enzymes responsible for the conversion of dietary polyphenols to 3-hydroxybenzoic acid.

-

Elucidation of other potential signaling pathways modulated by 3-HHA in the host.

-

Large-scale clinical studies to validate the use of 3-HHA as a biomarker for gut dysbiosis and associated diseases.

-

Investigation into the therapeutic potential of modulating 3-HHA levels through dietary interventions or probiotics.

A deeper understanding of the biology of 3-hydroxyhippuric acid will undoubtedly open new avenues for the development of novel diagnostic and therapeutic strategies targeting the gut microbiome.

References

- 1. 3-Hydroxyhippuric acid, 1637-75-8, High-Purity, SMB00940, Sigma-Aldrich [sigmaaldrich.com]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. 4-Hydroxyhippuric Acid | Rupa Health [rupahealth.com]

- 5. Recent Trends of Microbiota-Based Microbial Metabolites Metabolism in Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. hmdb.ca [hmdb.ca]

- 9. Guide to Fecal Sample Handling for Proteomics and Metabolomics Studies - Creative Proteomics [creative-proteomics.com]

- 10. Urinary 3-(3-Hydroxyphenyl)-3-hydroxypropionic Acid, 3-Hydroxyphenylacetic Acid, and 3-Hydroxyhippuric Acid Are Elevated in Children with Autism Spectrum Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Method development and validation for simultaneous quantitation of endogenous hippuric acid and phenylacetylglycine in rat urine using liquid chromatography coupled with electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Urinary metabolomics analysis based on LC-MS for the diagnosis and monitoring of acute coronary syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Optimization of Sample Preparation for Metabolomics Exploration of Urine, Feces, Blood and Saliva in Humans Using Combined NMR and UHPLC-HRMS Platforms - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Gas Chromatography Mass Spectrometry (GC-MS) Quantification of Metabolites in Stool Using 13C Labelled Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 16. A sensitive and accurate GC-MS method for analyzing microbial metabolites short chain fatty acids and their hydroxylated derivatives in newborn fecal samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. GC-MS Analysis of Short-Chain Fatty Acids in Feces, Cecum Content, and Blood Samples | Springer Nature Experiments [experiments.springernature.com]

- 18. Best practices for feces metabolomics - biocrates life sciences gmbh [biocrates.com]

3-Hydroxyhippuric Acid: An In-Depth Technical Guide to its Role as a Biomarker of Polyphenol Intake

For Researchers, Scientists, and Drug Development Professionals

Introduction

The intricate relationship between diet and health is a cornerstone of modern medical research. Among the myriad of dietary components, polyphenols have garnered significant attention for their potential health-promoting properties. However, accurately assessing polyphenol intake in free-living individuals presents a considerable challenge. The use of nutritional biomarkers offers a more objective and reliable alternative to self-reported dietary data. This technical guide focuses on 3-hydroxyhippuric acid, a microbial-derived metabolite, as a promising biomarker of polyphenol consumption. This document provides a comprehensive overview of the quantitative data supporting this association, detailed experimental protocols for its measurement, and the underlying metabolic pathways.

Quantitative Evidence for 3-Hydroxyhippuric Acid as a Polyphenol Biomarker

A growing body of evidence from human dietary intervention studies demonstrates a clear link between the consumption of polyphenol-rich foods and the urinary excretion of 3-hydroxyhippuric acid. This metabolite arises from the microbial breakdown of various polyphenols in the colon, followed by absorption and subsequent glycine (B1666218) conjugation in the liver. The data presented in the following tables summarize key findings from studies that have quantified urinary 3-hydroxyhippuric acid levels in response to the intake of specific polyphenol sources.

Table 1: Urinary Excretion of 3-Hydroxyhippuric Acid After Consumption of Flavanone-Rich Foods

| Polyphenol Source | Study Population | Dosage | Duration | Mean Urinary 3-Hydroxyhippuric Acid Excretion (µmol/24h) | Fold Increase vs. Control | Reference |

| Orange Juice | Healthy Adults | 250 mL | Single Dose | 62 ± 18 | 9.3 | [1] |

| Water (Control) | Healthy Adults | 250 mL | Single Dose | 6.7 ± 1.8 | - | [1] |

| Orange Juice + Yogurt | Healthy Adults | 250 mL juice + 150 mL yogurt | Single Dose | 9.3 ± 4.4 | 1.4 | [1] |

Table 2: Urinary Excretion of 3-Hydroxyhippuric Acid and Related Metabolites After Consumption of Other Polyphenol Sources (Rat Studies)

| Polyphenol Source | Study Population | Dosage | Duration | Mean Urinary Excretion (µmol/8 days) | Reference |

| Caffeic Acid | Rats | 250 µmol/day | 8 days | 0.8 | [2] |

| Chlorogenic Acid | Rats | Not specified | Not specified | Detected | [3] |

Note: While human data for a wider variety of polyphenol sources are still emerging, these findings highlight the potential of 3-hydroxyhippuric acid as a biomarker. The significant increase observed after orange juice consumption, which is rich in flavanones like hesperetin, underscores its sensitivity to certain classes of polyphenols.[1] The reduction in excretion when consumed with yogurt suggests a potential modulation of gut microbiota activity.[1] Animal studies further support the origin of 3-hydroxyhippuric acid from dietary hydroxycinnamic acids like caffeic and chlorogenic acid.[2][3]

Metabolic Pathway of Polyphenol Conversion to 3-Hydroxyhippuric Acid

The formation of 3-hydroxyhippuric acid from dietary polyphenols is a multi-step process primarily mediated by the gut microbiota. Many polyphenols, particularly complex flavonoids, are not readily absorbed in the small intestine and transit to the colon. There, a diverse community of bacteria cleaves the glycosidic bonds and degrades the polyphenol structures into smaller phenolic acids. These phenolic acids are then absorbed into the bloodstream, undergo phase II metabolism in the liver (conjugation with glycine), and are finally excreted in the urine.

The following diagram illustrates the general pathway for the conversion of two major classes of polyphenols, flavan-3-ols (e.g., catechins found in tea) and hydroxycinnamic acids (e.g., chlorogenic acid found in coffee), into 3-hydroxyhippuric acid.

Experimental Protocols for the Quantification of 3-Hydroxyhippuric Acid in Urine

Accurate and reliable quantification of 3-hydroxyhippuric acid in urine is essential for its validation and application as a biomarker. Both liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS) are powerful analytical techniques suitable for this purpose.

Experimental Workflow: An Overview

The general workflow for the analysis of 3-hydroxyhippuric acid in urine involves sample collection, preparation, chromatographic separation, and mass spectrometric detection.

Detailed Protocol 1: LC-MS/MS Method

LC-MS/MS is a highly sensitive and specific method for the direct analysis of 3-hydroxyhippuric acid in urine, often requiring minimal sample preparation.

1. Sample Preparation:

-

Collection: Collect 24-hour or spot urine samples. Store at -80°C until analysis.

-

Thawing and Centrifugation: Thaw urine samples on ice. Centrifuge at 13,000 x g for 10 minutes at 4°C to remove particulate matter.

-

Dilution: Dilute the supernatant 1:10 (v/v) with an internal standard solution (e.g., 13C6-hippuric acid in water).

-

Filtration: Filter the diluted sample through a 0.22 µm syringe filter into an autosampler vial.

2. Liquid Chromatography:

-

Column: A reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.7 µm particle size) is suitable.

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient Elution:

-

0-1 min: 5% B

-

1-5 min: 5-95% B

-

5-6 min: 95% B

-

6-6.1 min: 95-5% B

-

6.1-8 min: 5% B

-

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5 µL.

-

Column Temperature: 40°C.

3. Tandem Mass Spectrometry:

-

Ionization Mode: Electrospray Ionization (ESI) in negative mode.

-

Multiple Reaction Monitoring (MRM) Transitions:

-

3-Hydroxyhippuric Acid: Precursor ion (m/z) 194.0 -> Product ion (m/z) 134.0

-

Internal Standard (13C6-Hippuric Acid): Precursor ion (m/z) 184.1 -> Product ion (m/z) 127.1

-

-

Instrument Parameters: Optimize parameters such as capillary voltage, cone voltage, and collision energy for maximum sensitivity.

Detailed Protocol 2: GC-MS Method

GC-MS analysis of 3-hydroxyhippuric acid requires a derivatization step to increase its volatility. This method offers excellent chromatographic resolution.

1. Sample Preparation and Derivatization:

-

Collection and Initial Preparation: Follow the same initial steps as for LC-MS/MS (collection, thawing, centrifugation).

-

Internal Standard Addition: Add an internal standard (e.g., deuterated hippuric acid) to an aliquot of the urine sample.

-

Acidification and Extraction: Acidify the sample to pH < 2 with HCl. Perform a liquid-liquid extraction with ethyl acetate.

-

Drying: Evaporate the organic extract to dryness under a stream of nitrogen.

-

Derivatization:

-

Add 50 µL of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) and 50 µL of pyridine (B92270) to the dried extract.

-

Heat at 70°C for 60 minutes.

-

2. Gas Chromatography:

-

Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness) is commonly used.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 80°C, hold for 2 minutes.

-

Ramp 1: 10°C/min to 200°C.

-

Ramp 2: 20°C/min to 300°C, hold for 5 minutes.

-

-

Injection Mode: Splitless injection.

-

Injector Temperature: 280°C.

3. Mass Spectrometry:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Scan Mode: Full scan mode (m/z 50-550) for identification or Selected Ion Monitoring (SIM) for targeted quantification.

-

Characteristic Ions for Derivatized 3-Hydroxyhippuric Acid: Monitor for characteristic fragment ions of the di-TMS derivative.

Conclusion

3-Hydroxyhippuric acid is emerging as a valuable and sensitive biomarker for the intake of a range of dietary polyphenols. Its quantification in urine, through robust and validated analytical methods such as LC-MS/MS and GC-MS, provides an objective measure of polyphenol consumption. This technical guide provides researchers, scientists, and drug development professionals with the foundational knowledge of the quantitative evidence, metabolic pathways, and detailed experimental protocols necessary to incorporate the analysis of 3-hydroxyhippuric acid into their research. Further studies are warranted to expand the quantitative database for a wider array of polyphenol-rich foods and to further validate its use in diverse populations and clinical settings. The continued investigation of 3-hydroxyhippuric acid and other microbial metabolites will undoubtedly enhance our understanding of the complex interplay between diet, the gut microbiome, and human health.

References

- 1. Yoghurt impacts on the excretion of phenolic acids derived from colonic breakdown of orange juice flavanones in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Natural Sources, Pharmacokinetics, Biological Activities and Health Benefits of Hydroxycinnamic Acids and Their Metabolites - PMC [pmc.ncbi.nlm.nih.gov]

3-Hydroxyhippuric acid's involvement in host-microbe co-metabolism

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

3-Hydroxyhippuric acid (3-HHA), a fascinating product of host-microbe co-metabolism, is emerging as a significant biomarker and a molecule of interest in human health and disease. This technical guide provides a comprehensive overview of the intricate interplay between dietary polyphenols, the gut microbiota, and host metabolism that culminates in the synthesis and excretion of 3-HHA. We delve into the detailed biochemical pathways, the specific microbial and host enzymes involved, and its potential role as a biomarker, particularly in Autism Spectrum Disorders (ASD). This document consolidates quantitative data, outlines detailed experimental protocols, and presents visual representations of the key pathways to serve as an in-depth resource for the scientific community.

Introduction

The human body is a complex ecosystem where host and microbial metabolisms are deeply intertwined. A prime example of this intricate relationship is the biotransformation of dietary compounds by the gut microbiota into metabolites that can influence host physiology. 3-Hydroxyhippuric acid, an acyl glycine (B1666218), is one such metabolite that has garnered increasing attention.[1] Found in human urine, its origins lie in the microbial degradation of dietary polyphenols, such as flavonoids and procyanidins, followed by conjugation with glycine in the host's mitochondria.[1][2] This guide will explore the multifaceted journey of 3-HHA, from its dietary precursors to its potential physiological implications.

The Biochemical Pathway of 3-Hydroxyhippuric Acid Formation

The formation of 3-HHA is a two-step process involving both microbial and host-mediated transformations.

2.1. Microbial Metabolism of Dietary Polyphenols

Dietary polyphenols, abundant in fruits, vegetables, and tea, are the primary precursors of 3-HHA.[2] Due to their complex structures, a significant portion of these polyphenols escapes digestion in the upper gastrointestinal tract and reaches the colon, where they are metabolized by the resident gut microbiota.

-

Key Microbial Players: Species of the Clostridium genus, particularly Clostridium orbiscindens, have been identified as key players in the degradation of flavonoids.[3][4][5] These anaerobic bacteria possess the enzymatic machinery to cleave the C-ring of flavonoids, a critical step in their breakdown.[3][5]

-

Microbial Enzymatic Reactions: The transformation of polyphenols into simpler aromatic acids involves a series of enzymatic reactions, including deglycosylation, hydrolysis, and ring cleavage. While the complete enzymatic cascade is still under investigation, it is understood that enzymes like dioxygenases and reductases are crucial for this process. The end products of this microbial metabolism are various phenolic acids, including 3-hydroxybenzoic acid, the direct precursor to 3-HHA.

2.2. Host Conjugation: The Final Step

Following its production by the gut microbiota, 3-hydroxybenzoic acid is absorbed into the bloodstream and transported to the liver and kidneys. Here, it undergoes the final step of 3-HHA synthesis.

-

Host Enzyme: The key host enzyme in this process is Glycine N-acyltransferase (GLYAT) , located in the mitochondria.[1][6]

Quantitative Data on 3-Hydroxyhippuric Acid

The concentration of 3-HHA in biological fluids can vary depending on diet, gut microbiota composition, and health status.

| Biospecimen | Condition | Mean Concentration (μmol/mmol creatinine) | Reference |

| Urine (first morning spot) | Healthy Adult Volunteers | 7.4 | [10] |

| Urine (first morning spot) | Healthy Adult Volunteers | 6.1 | [10] |

| Urine | Children with Autism Spectrum Disorders (ASD) | Significantly higher than controls (p < 0.001) | [11] |

| Urine | Children with ASD (Post-vancomycin treatment) | Markedly decreased levels | [11] |

| Biospecimen | Condition | Concentration | Reference |

| Blood | Healthy Adults | Detected but not quantified | [2] |

| Plasma | Healthy Adults (pre-mango intake) | Hippuric Acid: 1572 ± 374 nmol/L | [12] |

| Plasma | Healthy Adults (post-mango intake) | Hippuric Acid: Peak at 3832 ± 1243 nmol/L (8h) | [12] |

| Plasma | Healthy Adults (pre-mango intake) | 4-Hydroxyhippuric Acid: 526 ± 100 nmol/L | [12] |

Experimental Protocols

4.1. Quantification of 3-Hydroxyhippuric Acid by Gas Chromatography-Mass Spectrometry (GC-MS)

This method was utilized in a study investigating urinary levels of 3-HHA in children with ASD.[11]

-

Sample Preparation:

-

To 1 mL of urine, add 50 μL of an internal standard solution (e.g., deuterated 3-HHA).

-

Acidify the urine to pH 1-2 with hydrochloric acid.

-

Extract the organic acids with 5 mL of ethyl acetate (B1210297).

-

Vortex and centrifuge.

-

Transfer the ethyl acetate layer to a new tube and evaporate to dryness under a stream of nitrogen.

-

Derivatize the residue with a suitable agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% trimethylchlorosilane) by heating at 70°C for 30 minutes.

-

-

GC-MS Analysis:

-

Gas Chromatograph: Agilent 7890A GC system (or equivalent).

-

Column: HP-5ms capillary column (30 m × 0.25 mm, 0.25 μm film thickness).

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Temperature Program: Initial temperature of 80°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 5 minutes.

-

Mass Spectrometer: Agilent 5975C MS detector (or equivalent).

-

Ionization Mode: Electron Impact (EI) at 70 eV.

-

Scan Range: m/z 50-550.

-

Quantification: Use selected ion monitoring (SIM) of characteristic ions for 3-HHA and the internal standard.

-

4.2. Quantification of Hippuric Acids by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This is a general protocol that can be adapted and validated for 3-HHA, based on methods for similar compounds.[13][14]

-

Sample Preparation (Urine):

-

Thaw frozen urine samples at room temperature.

-

Centrifuge at 10,000 x g for 10 minutes to remove particulate matter.

-

Dilute the supernatant 1:10 with a solution of 50% methanol (B129727) in water containing an appropriate internal standard (e.g., isotope-labeled 3-HHA).

-

Vortex and centrifuge again.

-

Transfer the supernatant to an autosampler vial for analysis.

-

-

LC-MS/MS Analysis:

-

Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A reversed-phase C18 column (e.g., 100 mm × 2.1 mm, 1.8 μm particle size).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A suitable gradient from low to high percentage of mobile phase B to achieve chromatographic separation.

-

Mass Spectrometer: A triple quadrupole mass spectrometer.

-

Ionization Mode: Electrospray ionization (ESI) in negative mode.

-

Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for 3-HHA and the internal standard.

-

Signaling Pathways and Logical Relationships

5.1. Host-Microbe Co-metabolism of Dietary Polyphenols

The following diagram illustrates the sequential metabolism of dietary polyphenols into 3-hydroxyhippuric acid, highlighting the distinct roles of the gut microbiota and the host.

Caption: Host-microbe co-metabolism of dietary polyphenols.

5.2. Experimental Workflow for 3-HHA Quantification

This diagram outlines a typical workflow for the quantitative analysis of 3-HHA in urine samples using LC-MS/MS.

Caption: LC-MS/MS workflow for 3-HHA quantification.

5.3. Interaction with the Kynurenine (B1673888) Pathway

3-Hydroxyhippuric acid has been shown to be an inhibitor of kynureninase, an enzyme in the tryptophan metabolism pathway.[15] This interaction could have implications for neuroinflammation and other processes influenced by kynurenine pathway metabolites.

Caption: Inhibition of kynureninase by 3-HHA.

Conclusion and Future Directions

3-Hydroxyhippuric acid stands as a compelling example of the intricate metabolic dialogue between the host and its resident microbiota. Its formation, dependent on both microbial degradation of dietary polyphenols and host conjugation, underscores the importance of a healthy gut microbiome and a balanced diet in maintaining metabolic homeostasis. The association of elevated 3-HHA levels with Autism Spectrum Disorders opens up new avenues for non-invasive diagnostics and potential therapeutic interventions targeting the gut-brain axis.

Future research should focus on several key areas:

-

Elucidating the complete microbial enzymatic pathways for the conversion of various polyphenols into 3-hydroxybenzoic acid.

-

Determining the specific kinetic parameters of human glycine N-acyltransferase for 3-hydroxybenzoyl-CoA.

-

Expanding quantitative studies to assess 3-HHA levels in a broader range of metabolic and neurological disorders.

-

Investigating the downstream signaling effects of 3-HHA, particularly its impact on the kynurenine pathway and neuroinflammation.

A deeper understanding of the biology of 3-hydroxyhippuric acid will undoubtedly provide valuable insights into the complex mechanisms of host-microbe co-metabolism and its profound influence on human health. This knowledge will be instrumental for researchers, scientists, and drug development professionals in their pursuit of novel diagnostic and therapeutic strategies.

References

- 1. mdpi.com [mdpi.com]

- 2. hmdb.ca [hmdb.ca]

- 3. Clostridium orbiscindens sp. nov., a human intestinal bacterium capable of cleaving the flavonoid C-ring - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Anaerobic degradation of flavonoids by Clostridium orbiscindens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. C-ring cleavage of flavonoids by human intestinal bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Functional Characterisation of Three Glycine N-Acyltransferase Variants and the Effect on Glycine Conjugation to Benzoyl-CoA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 4-Hydroxyhippuric Acid | Rupa Health [rupahealth.com]

- 8. researchgate.net [researchgate.net]

- 9. Expression, Purification, and Characterization of Mouse Glycine N-acyltransferase in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Exposome-Explorer - 3-Hydroxyhippuric acid (Compound) [exposome-explorer.iarc.fr]

- 11. Urinary 3-(3-Hydroxyphenyl)-3-hydroxypropionic Acid, 3-Hydroxyphenylacetic Acid, and 3-Hydroxyhippuric Acid Are Elevated in Children with Autism Spectrum Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Quantitative determination of hippuric and benzoic acids in urine by LC-MS/MS using surrogate standards - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Crystal structure of the Homo sapiens kynureninase-3-hydroxyhippuric acid inhibitor complex: insights into the molecular basis of kynureninase substrate specificity - PubMed [pubmed.ncbi.nlm.nih.gov]

Physiological Concentrations of 3-Hydroxyhippuric Acid in Human Urine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxyhippuric acid is an acyl glycine (B1666218) that is increasingly recognized for its role as a biomarker. It is primarily a microbial aromatic acid metabolite derived from the dietary intake of polyphenols and flavonoids.[1] The presence and concentration of 3-hydroxyhippuric acid in human urine can provide insights into gut microbiota activity, dietary habits, and potentially, certain pathological conditions. This technical guide provides a comprehensive overview of the physiological concentrations of 3-hydroxyhippuric acid in human urine, detailed experimental protocols for its quantification, and a description of its metabolic pathway.

Data Presentation: Urinary Concentrations of 3-Hydroxyhippuric Acid

The concentration of 3-hydroxyhippuric acid in the urine of healthy individuals can vary based on diet. The following table summarizes the available quantitative data for healthy adults. It is important to note that these values are typically normalized to creatinine (B1669602) concentration to account for variations in urine dilution.

| Population | Specimen Type | Mean Concentration (Arithmetic) | Mean Concentration (Geometric) | Unit | Reference |

| Healthy Adult Volunteers | First morning spot urine | 7.4 | 6.1 | µmol/mmol creatinine | Bouatra et al., 2013 (Exposome-Explorer) |

Metabolic Pathway of 3-Hydroxyhippuric Acid

3-Hydroxyhippuric acid is not a direct product of human endogenous metabolism. Instead, its formation is a multi-step process involving the gut microbiota and subsequent host metabolism.

-

Dietary Intake of Polyphenols: The process begins with the consumption of foods rich in polyphenols and flavonoids, such as fruits, vegetables, tea, and wine.

-

Microbial Metabolism in the Gut: These complex polyphenols are transported to the colon where they are metabolized by the gut microbiota, including species of Clostridium. This microbial action breaks down the polyphenols into simpler aromatic acids.

-

Absorption and Hepatic Metabolism: The resulting aromatic acids are absorbed into the bloodstream and transported to the liver.

-

Glycine Conjugation: In the liver, the aromatic acids undergo a phase II detoxification reaction known as glycine conjugation. The enzyme glycine N-acyltransferase catalyzes the conjugation of the aromatic acid with the amino acid glycine. This process increases the water solubility of the molecule, facilitating its excretion in the urine.

Caption: Metabolic pathway of 3-Hydroxyhippuric acid formation.

Experimental Protocols for Quantification in Human Urine

The quantification of 3-hydroxyhippuric acid in urine can be achieved through various analytical techniques, with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS) being the most common and robust methods.

I. Sample Collection and Pre-treatment

Proper sample collection and handling are crucial for accurate quantification.

-

Urine Collection: A first-morning mid-stream urine sample is often preferred due to its higher concentration. For 24-hour excretion studies, a complete 24-hour urine collection is necessary.

-

Preservation and Storage: Urine samples should be collected in sterile containers. For short-term storage (up to 24 hours), samples should be kept at 2-8°C. For long-term storage, samples should be frozen at -80°C to prevent degradation of the analyte.[2]

-

Initial Processing: Prior to extraction, urine samples should be thawed (if frozen) and centrifuged at approximately 2000 x g for 10 minutes at 4°C to remove any particulate matter.[2]

II. Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and specific method for the direct quantification of 3-hydroxyhippuric acid in urine, generally requiring minimal sample preparation.

A. Sample Preparation (Direct Injection/Dilute-and-Shoot)

-

Dilution: Dilute the centrifuged urine supernatant with a suitable solvent, typically a mixture of water and organic solvent (e.g., methanol (B129727) or acetonitrile) that is compatible with the LC mobile phase. A dilution factor of 1:1 to 1:10 is common.

-

Internal Standard: Add an appropriate internal standard (e.g., a stable isotope-labeled version of 3-hydroxyhippuric acid) to the diluted sample to correct for matrix effects and variations in instrument response.

-

Filtration: Filter the sample through a 0.22 µm syringe filter to remove any remaining particulates before injection into the LC-MS/MS system.

B. LC-MS/MS Instrumentation and Conditions (Example)

-

Liquid Chromatography System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A reversed-phase C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

-

Mobile Phase:

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

-

Gradient Elution: A typical gradient would start with a low percentage of Mobile Phase B, which is gradually increased to elute the analyte.

-

Flow Rate: 0.2 - 0.4 mL/min.

-

Injection Volume: 5 - 10 µL.

-

Mass Spectrometer: A triple quadrupole mass spectrometer.

-

Ionization Mode: Electrospray Ionization (ESI) in negative ion mode.

-

Multiple Reaction Monitoring (MRM) Transitions:

-

Precursor Ion (m/z): 194.05 (for [M-H]⁻ of 3-hydroxyhippuric acid).

-

Product Ions (m/z): Specific fragment ions of 3-hydroxyhippuric acid would be determined by direct infusion and optimization. For hippuric acid, a common transition is 178 -> 134. For 3-hydroxyhippuric acid, transitions would be specific to its structure.

-

Caption: Workflow for LC-MS/MS quantification.

III. Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is another powerful technique for the analysis of organic acids in urine. This method requires a derivatization step to make the non-volatile 3-hydroxyhippuric acid amenable to gas chromatography.

A. Sample Preparation (Extraction and Derivatization)

-

Acidification: Acidify the urine sample (e.g., 1 mL) to a pH of approximately 1-2 with a strong acid such as hydrochloric acid (HCl).

-

Extraction: Perform a liquid-liquid extraction with an organic solvent like ethyl acetate. Vortex the mixture thoroughly and then centrifuge to separate the layers. The organic layer containing the 3-hydroxyhippuric acid is collected. This step may be repeated to improve extraction efficiency.

-

Drying: Evaporate the collected organic solvent to dryness under a gentle stream of nitrogen.

-

Derivatization: Reconstitute the dried extract in a derivatization reagent. A common method for organic acids is silylation, using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS). The reaction is typically carried out at an elevated temperature (e.g., 60-80°C) for a specific time (e.g., 30-60 minutes). This step converts the polar functional groups (-OH and -COOH) into more volatile trimethylsilyl (B98337) (TMS) ethers and esters.

-

Internal Standard: An internal standard (e.g., a structurally similar organic acid not present in urine) should be added before the extraction process.

B. GC-MS Instrumentation and Conditions (Example)

-

Gas Chromatograph: A gas chromatograph equipped with a capillary column.

-

Column: A non-polar or medium-polarity capillary column, such as a DB-5ms or HP-5ms (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow rate.

-

Injection Mode: Splitless injection.

-

Temperature Program: A temperature gradient is used to separate the analytes. For example, an initial temperature of 70°C, held for a few minutes, followed by a ramp to a final temperature of around 300°C.

-

Mass Spectrometer: A single quadrupole or triple quadrupole mass spectrometer.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Data Acquisition: Full scan mode for qualitative analysis and identification of the derivatized 3-hydroxyhippuric acid peak based on its retention time and mass spectrum. For quantitative analysis, selected ion monitoring (SIM) of characteristic ions of the derivatized analyte is used for increased sensitivity and specificity.

Caption: Workflow for GC-MS quantification of 3-hydroxyhippuric acid.

Conclusion

This technical guide provides essential information for researchers and professionals interested in the physiological concentrations and analysis of 3-hydroxyhippuric acid in human urine. The data presented, along with the detailed metabolic pathway and experimental protocols, offer a solid foundation for incorporating the measurement of this biomarker into research and development activities. The choice between LC-MS/MS and GC-MS will depend on the specific requirements of the study, available instrumentation, and desired throughput. Both methods, when properly validated, can provide accurate and reliable quantification of urinary 3-hydroxyhippuric acid.

References

3-Hydroxyhippuric Acid: A Technical Guide to its Role in Dietary Flavonoid Metabolism

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

3-Hydroxyhippuric acid, a microbial aromatic acid metabolite, is increasingly recognized as a significant biomarker of dietary flavonoid consumption. This technical guide provides an in-depth exploration of the metabolic pathway leading to its formation, its quantitative analysis in biological matrices, and its potential biological significance. The intricate relationship between dietary flavonoids, the gut microbiota, and the subsequent production of bioavailable phenolic acids like 3-hydroxyhippuric acid underscores the importance of understanding these metabolites in the context of human health and disease. This document synthesizes current knowledge, presents detailed experimental protocols, and visualizes key pathways to serve as a comprehensive resource for professionals in the field.

Introduction: The Journey from Dietary Flavonoids to 3-Hydroxyhippuric Acid

Dietary flavonoids, a diverse group of polyphenolic compounds abundant in fruits, vegetables, tea, and wine, are renowned for their antioxidant and anti-inflammatory properties. However, their bioavailability is generally low, with a significant portion passing unabsorbed through the small intestine to the colon.[1][2] In the colon, the gut microbiota plays a pivotal role in metabolizing these complex molecules into simpler, more readily absorbable phenolic acids.[3][4]

3-Hydroxyhippuric acid is a prominent product of this microbial metabolism, arising from the breakdown of various flavonoid subclasses, including flavanones (e.g., hesperidin (B1673128) from citrus fruits) and proanthocyanidins (B150500) (found in berries, grapes, and cocoa).[5][6] Specifically, gut bacteria such as Clostridium species are implicated in this biotransformation.[6] The resulting 3-hydroxyhippuric acid is absorbed into the bloodstream, circulates throughout the body, and is eventually excreted in the urine, making it a valuable non-invasive biomarker of flavonoid intake.[6][7]

Data Presentation: Quantitative Insights into Flavonoid Metabolism

While a direct quantitative correlation between the intake of specific flavonoids and the urinary excretion of 3-hydroxyhippuric acid is an area of ongoing research, existing studies provide valuable data on the excretion of related phenolic acids. The following tables summarize key findings from human intervention studies.

Table 1: Urinary Excretion of Phenolic Acids Following Flavonoid Consumption

| Flavonoid Source | Ingested Dose | Key Phenolic Acid Metabolites Measured | Total 24-hr Urinary Excretion | Study Population | Reference |

| Orange Juice | 250 mL (containing 168 µmol hesperetin-7-O-rutinoside and 18 µmol naringenin-7-O-rutinoside) | 3-hydroxyphenylacetic acid, 3-hydroxyphenylhydracrylic acid, dihydroferulic acid, 3-methoxy-4-hydroxyphenylhydracrylic acid, and 3-hydroxyhippuric acid | 62 +/- 18 µmol (sum of the five phenolic acids) | Healthy Adults | [5] |

| Cranberry Juice | 200 mL (containing 650.8 µg total anthocyanins) | Six anthocyanins (e.g., peonidin (B1209262) 3-O-galactoside) | 5.0% of consumed anthocyanins | 11 healthy volunteers | [8] |

| Grape Seed Extract | 1000 mg/day total polyphenols for 6 weeks | 3-hydroxyphenylpropionic acid, 4-O-methylgallic acid, 3-hydroxyphenylacetic acid | Consistent increase in 3-hydroxyphenylpropionic acid and 4-O-methylgallic acid | 69 healthy volunteers | [9] |

| Bilberry Fruits | 300g | Hippuric acid | Statistically significant increase (p<0.003) compared to mixed food diet | 10 healthy individuals | [10] |

| Cherries | 300g | Hippuric acid | Statistically significant increase (p<0.003) compared to mixed food diet | 10 healthy individuals | [10] |

Table 2: Bioavailability and Urinary Recovery of Flavonoids and their Metabolites

| Flavonoid/Metabolite | Food Source | Bioavailability/Urinary Recovery | Key Findings | Reference |

| Anthocyanins | Cranberry Juice | ~5.0% urinary recovery | Demonstrates absorption and excretion of intact anthocyanins and their metabolites. | [8] |

| Hesperetin & Naringenin | Orange Juice | Not specified for individual metabolites | The sum of five phenolic acid metabolites, including 3-hydroxyhippuric acid, accounted for 37% of ingested flavanones. | [5] |

| Quercetin (B1663063), Kaempferol, Luteolin, Myricetin | Guava, Pineapple, Pomelo | Quercetin from guava and pineapple showed higher bioavailability. | Detected as glucuronide and sulfate (B86663) conjugates in serum and urine. Total urinary excretion of quercetin reached up to 900 µg after guava consumption. | [2] |

| Proanthocyanidins | Grape Seed Extract | Not specified | Increased urinary excretion of 3-hydroxyphenylpropionic acid suggests it is a major metabolite. | [9] |

Signaling Pathways: The Biological Impact of Flavonoid Metabolites

While the direct effects of 3-hydroxyhippuric acid on cellular signaling are yet to be fully elucidated, extensive research has demonstrated that parent flavonoids and other microbial metabolites modulate key signaling pathways implicated in inflammation, cell proliferation, and survival. It is plausible that 3-hydroxyhippuric acid contributes to these systemic effects following its absorption.

-

NF-κB Signaling Pathway: Flavonoids have been shown to inhibit the NF-κB pathway, a critical regulator of inflammation. By suppressing NF-κB activation, flavonoids can reduce the expression of pro-inflammatory cytokines. Although not directly demonstrated for 3-hydroxyhippuric acid, other small phenolic acids have been shown to exert anti-inflammatory effects, suggesting a potential role for this metabolite in modulating inflammatory responses.

-

MAPK Signaling Pathways: The mitogen-activated protein kinase (MAPK) pathways (including ERK, JNK, and p38) are involved in cellular processes such as proliferation, differentiation, and apoptosis. Certain flavonoids can modulate these pathways, contributing to their anti-cancer and neuroprotective effects. For instance, 3,4-dihydroxybenzoic acid, another flavonoid metabolite, has been shown to induce apoptosis in cancer cells through the activation of JNK and p38 MAPK.[11]

-

PI3K/Akt Signaling Pathway: The PI3K/Akt pathway is crucial for cell survival and growth. Dysregulation of this pathway is common in cancer. Many flavonoids have been identified as inhibitors of the PI3K/Akt pathway, thereby promoting apoptosis in cancer cells.[12][13] The potential for 3-hydroxyhippuric acid to interact with this pathway warrants further investigation.

Diagram 1: Overview of Major Signaling Pathways Modulated by Flavonoids

Caption: Major signaling pathways influenced by dietary flavonoids and their metabolites.

Experimental Protocols: Analysis of 3-Hydroxyhippuric Acid in Urine

The accurate quantification of 3-hydroxyhippuric acid in urine is essential for its validation as a biomarker. The following sections detail a proposed experimental workflow based on established methods for phenolic acid analysis.

Sample Preparation

A robust sample preparation protocol is critical to remove interfering substances from the urine matrix and to concentrate the analyte of interest.

-

Urine Collection: Collect 24-hour urine samples and store them at -80°C until analysis.

-

Initial Preparation: Thaw frozen urine samples at room temperature. Centrifuge at approximately 2000 x g for 10 minutes to remove particulate matter.

-

Acidification: Acidify the urine supernatant to a pH of approximately 2-3 with hydrochloric acid. This step is crucial for the efficient extraction of acidic compounds.

-

Solid-Phase Extraction (SPE):

-

Cartridge Conditioning: Condition a polymeric reversed-phase SPE cartridge (e.g., Oasis HLB) sequentially with methanol (B129727) and then with acidified water (pH 2-3).

-

Sample Loading: Load the acidified urine sample onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with acidified water to remove polar interferences.

-

Elution: Elute the phenolic acids, including 3-hydroxyhippuric acid, with methanol or ethyl acetate.

-

-

Evaporation and Reconstitution: Evaporate the eluent to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable solvent (e.g., a mixture of the initial mobile phase) for LC-MS/MS analysis.

LC-MS/MS Quantification

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred analytical technique for the sensitive and selective quantification of 3-hydroxyhippuric acid.

Table 3: Proposed LC-MS/MS Parameters for 3-Hydroxyhippuric Acid Analysis

| Parameter | Recommended Setting |

| Liquid Chromatography | |

| Column | Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm particle size) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | Start with a low percentage of B, ramp up to a high percentage to elute the analyte, then return to initial conditions for re-equilibration. A typical gradient might be: 0-1 min (5% B), 1-8 min (5-95% B), 8-10 min (95% B), 10-10.1 min (95-5% B), 10.1-12 min (5% B). |

| Flow Rate | 0.3 - 0.5 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 5 - 10 µL |

| Mass Spectrometry | |

| Ionization Mode | Electrospray Ionization (ESI), Negative Ion Mode |

| Multiple Reaction Monitoring (MRM) Transitions | Precursor Ion (Q1): m/z 194.05Product Ions (Q3): m/z 75.02, 135.04 (predicted) |

| Collision Energy | Optimization required for each transition |

| Other Parameters | Capillary voltage, source temperature, desolvation gas flow, etc., should be optimized for the specific instrument. |

Diagram 2: Experimental Workflow for Urinary 3-Hydroxyhippuric Acid Analysis

Caption: Proposed workflow for the analysis of 3-hydroxyhippuric acid in urine.

Visualization of Metabolic Pathways

The biotransformation of dietary flavonoids into 3-hydroxyhippuric acid involves a multi-step process mediated by the gut microbiota.

Diagram 3: Metabolic Pathway of Flavanones to 3-Hydroxyhippuric Acid

Caption: Microbial metabolism of dietary flavanones to 3-hydroxyhippuric acid.

Conclusion and Future Directions

3-Hydroxyhippuric acid stands out as a promising biomarker for objectively assessing dietary flavonoid intake. Its formation, deeply rooted in the interplay between dietary components and the gut microbiome, highlights a critical area of nutritional science. While the methodologies for its detection are well-established for related compounds, further research is imperative to:

-

Establish specific quantitative correlations: Human intervention studies are needed to precisely quantify the relationship between the intake of specific flavonoids and the urinary excretion of 3-hydroxyhippuric acid.

-

Validate analytical methods: The proposed LC-MS/MS protocol requires formal validation to ensure its accuracy, precision, and robustness for routine use.

-

Elucidate biological activity: Investigating the direct effects of 3-hydroxyhippuric acid on key signaling pathways will provide crucial insights into its potential contribution to the health benefits associated with flavonoid-rich diets.

For researchers and professionals in drug development, a deeper understanding of flavonoid metabolism and the bioactivity of metabolites like 3-hydroxyhippuric acid can open new avenues for developing nutraceuticals and therapeutic interventions targeting metabolic and inflammatory diseases.

References

- 1. The modulation of PI3K/Akt pathway by 3β hydroxylup-12-en-28-oic acid isolated from Thymus linearis induces cell death in HCT-116 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Urinary flavonoids and phenolic acids as biomarkers of intake for polyphenol-rich foods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. dergipark.org.tr [dergipark.org.tr]

- 7. Urinary Biomarkers for Orange Juice Consumption - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. PI3K-Akt pathway: its functions and alterations in human cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. zivak.com [zivak.com]

- 10. Uric acid can enhance MAPK pathway-mediated proliferation in rat primary vascular smooth muscle cells via controlling of mitochondria and caspase-dependent cell death - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Apoptotic effect of 3,4-dihydroxybenzoic acid on human gastric carcinoma cells involving JNK/p38 MAPK signaling activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Urinary Hippuric Acid as a Sex-Dependent Biomarker for Fruit and Nut Intake Raised from the EAT-Lancet Index and Nuclear Magnetic Resonance Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Interplay between PI3K/AKT pathway and heart disorders - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Enzymatic Pathways of 3-Hydroxyhippuric Acid Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the enzymatic pathways involved in the synthesis of 3-Hydroxyhippuric acid, a significant metabolite derived from dietary polyphenols and modulated by the gut microbiota. This document details the key enzymes, their kinetics, and the metabolic context of this pathway, offering valuable insights for researchers in drug development, metabolomics, and nutritional science. The synthesis is a two-step process initiated by the microbial production of 3-hydroxybenzoic acid, followed by its enzymatic conversion to 3-Hydroxyhippuric acid within the host's mitochondria. This guide furnishes detailed experimental protocols for the core enzymatic assays and quantitative analysis, alongside visual representations of the pathways and workflows to facilitate a deeper understanding of this important metabolic route.

Introduction

3-Hydroxyhippuric acid is an acyl glycine (B1666218) that is increasingly recognized as a biomarker for dietary polyphenol intake and gut microbiome activity. Its formation is intricately linked to the synergistic action of microbial and host enzymes. This guide elucidates the complete pathway, from the dietary precursors to the final urinary metabolite, providing a technical resource for its study and potential therapeutic modulation.

The synthesis of 3-Hydroxyhippuric acid primarily involves two key enzymatic steps:

-

Activation of 3-Hydroxybenzoic Acid: This initial step is catalyzed by a mitochondrial acyl-CoA synthetase, which activates the precursor 3-hydroxybenzoic acid to its coenzyme A (CoA) thioester, 3-hydroxybenzoyl-CoA.

-

Glycine Conjugation: The activated 3-hydroxybenzoyl-CoA is then conjugated with the amino acid glycine, a reaction catalyzed by the enzyme Glycine N-acyltransferase (GLYAT), to form 3-Hydroxyhippuric acid.

A critical aspect of this pathway is the origin of the precursor, 3-hydroxybenzoic acid, which is largely a product of the gut microbial metabolism of dietary flavonoids.

Enzymatic Pathways

The synthesis of 3-Hydroxyhippuric acid is a multi-stage process that traverses from the gut microbiome to the mitochondria of host cells, primarily in the liver and kidneys.

Generation of the Precursor: 3-Hydroxybenzoic Acid by Gut Microbiota

Dietary flavonoids, abundant in fruits, vegetables, and tea, are the primary sources of the precursor for 3-Hydroxyhippuric acid synthesis.[1][2] These complex polyphenols are not readily absorbed in the small intestine and pass to the colon, where they are extensively metabolized by the resident gut microbiota.[3][4] A variety of bacterial species, including those from the Clostridium genus, are known to possess the enzymatic machinery to degrade flavonoids into simpler phenolic acids, including 3-hydroxybenzoic acid.[1][2]

The general pathway for the microbial conversion of flavonoids to 3-hydroxybenzoic acid involves deglycosylation followed by the cleavage of the heterocyclic C-ring of the flavonoid backbone.[1]

Logical Relationship: From Dietary Flavonoids to 3-Hydroxyhippuric Acid

Caption: Overview of 3-Hydroxyhippuric acid synthesis.

Step 1: Activation of 3-Hydroxybenzoic Acid

Once absorbed into the bloodstream, 3-hydroxybenzoic acid is transported to the liver and kidneys, where it enters the mitochondria. Here, it is activated by a medium-chain acyl-CoA synthetase, likely a member of the acyl-CoA synthetase family, to form 3-hydroxybenzoyl-CoA. This reaction requires ATP and Coenzyme A. While a specific enzyme named 3-hydroxybenzoate-CoA ligase has been identified, other acyl-CoA synthetases may also catalyze this reaction.[5]

Step 2: Glycine Conjugation by Glycine N-acyltransferase (GLYAT)

The final step in the synthesis of 3-Hydroxyhippuric acid is the conjugation of 3-hydroxybenzoyl-CoA with glycine. This reaction is catalyzed by Glycine N-acyltransferase (GLYAT, EC 2.3.1.13), a mitochondrial enzyme.[6][7][8] GLYAT facilitates the transfer of the 3-hydroxybenzoyl group from CoA to the amino group of glycine, forming 3-Hydroxyhippuric acid and releasing free CoA.[8][9]

Signaling Pathway: Enzymatic Synthesis of 3-Hydroxyhippuric Acid

Caption: Mitochondrial synthesis of 3-Hydroxyhippuric acid.

Quantitative Data

While specific kinetic data for the enzymes with 3-hydroxybenzoic acid and 3-hydroxybenzoyl-CoA are not extensively available, data from studies on analogous substrates provide valuable insights into the potential efficiency of these reactions.

Glycine N-acyltransferase (GLYAT) Kinetics

The kinetic parameters of GLYAT have been primarily studied using benzoyl-CoA as the substrate. These studies indicate that the enzyme has a high affinity for aromatic acyl-CoAs. It is expected that the kinetic parameters for 3-hydroxybenzoyl-CoA would be of a similar order of magnitude.

Table 1: Kinetic Parameters of Glycine N-acyltransferase (GLYAT) with Benzoyl-CoA

| Enzyme Source | Substrate | Km (µM) | Vmax (nmol/min/mg protein) | Reference |

| Recombinant Human GLYAT | Benzoyl-CoA | 96.6 | Not Reported | [6] |

| Recombinant Bovine GLYAT | Benzoyl-CoA | ~50 | Not Reported | [7] |

| Purified Bovine Liver GLYAT | Benzoyl-CoA | 40 - 100 | 15 - 30 | [8] |

Note: The kinetic parameters can vary depending on the assay conditions and the specific enzyme variant.

Microbial Production of 3-Hydroxybenzoic Acid

The production of 3-hydroxybenzoic acid from dietary flavonoids by gut microbiota is a key determinant of the overall synthesis of 3-Hydroxyhippuric acid. Quantitative data on the production rates by specific bacterial species are an active area of research. Studies have shown that the metabolism of flavonoids like quercetin (B1663063) can yield significant amounts of phenolic acids, including 3-hydroxybenzoic acid.[1]

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the study of 3-Hydroxyhippuric acid synthesis.

Assay for 3-Hydroxybenzoate-CoA Ligase Activity

This protocol is adapted from spectrophotometric assays for similar acyl-CoA ligases, such as 4-coumarate-CoA ligase and benzoate-CoA ligase.[5][10][11][12][13][14][15][16][17][18] The assay measures the formation of 3-hydroxybenzoyl-CoA by monitoring the increase in absorbance at a specific wavelength.

Experimental Workflow: 3-Hydroxybenzoate-CoA Ligase Assay

Caption: Workflow for 3-Hydroxybenzoate-CoA ligase assay.

Materials:

-

Spectrophotometer capable of UV measurements

-

Quartz cuvettes

-

Enzyme source (e.g., purified recombinant enzyme or mitochondrial extract)

-

Tris-HCl buffer (100 mM, pH 7.5)

-

MgCl2 (10 mM)

-

ATP (5 mM)

-

Coenzyme A (CoA) (0.5 mM)

-

3-Hydroxybenzoic acid (1 mM)

Procedure:

-

Prepare the assay mixture in a quartz cuvette by adding Tris-HCl buffer, MgCl2, ATP, and CoA.

-

Add the enzyme solution to the cuvette and mix gently.

-

Place the cuvette in the spectrophotometer and record the baseline absorbance.

-

Initiate the reaction by adding 3-hydroxybenzoic acid to the cuvette and mix immediately.

-

Monitor the increase in absorbance at the wavelength corresponding to the formation of the 3-hydroxybenzoyl-CoA thioester bond (the exact wavelength should be determined empirically, but is expected to be in the range of 300-330 nm).

-

Calculate the initial rate of the reaction from the linear portion of the absorbance versus time plot. The molar extinction coefficient for 3-hydroxybenzoyl-CoA will need to be determined for accurate quantification.

Assay for Glycine N-acyltransferase (GLYAT) Activity

This colorimetric assay is based on the measurement of the free Coenzyme A (CoA) released during the conjugation reaction, which reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product that can be quantified spectrophotometrically at 412 nm.

Materials:

-

Spectrophotometer

-

96-well microplate (optional, for high-throughput screening)

-

Enzyme source (e.g., purified recombinant GLYAT or mitochondrial extract)

-

Tris-HCl buffer (100 mM, pH 8.0)

-

DTNB (10 mM)

-

Glycine (100 mM)

-

3-Hydroxybenzoyl-CoA (1 mM)

Procedure:

-

Prepare the assay mixture containing Tris-HCl buffer, DTNB, and glycine.

-

Add the enzyme solution to the mixture.

-

Initiate the reaction by adding 3-hydroxybenzoyl-CoA.

-

Immediately monitor the increase in absorbance at 412 nm over time.

-

Calculate the enzyme activity using the molar extinction coefficient of the DTNB-CoA adduct (14,150 M-1cm-1).

Quantification of 3-Hydroxyhippuric Acid by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice for the sensitive and specific quantification of 3-Hydroxyhippuric acid in biological samples such as urine and plasma.

Experimental Workflow: LC-MS/MS Quantification

Caption: Workflow for LC-MS/MS analysis.

Instrumentation and Conditions:

-

Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Mass Spectrometer: A triple quadrupole mass spectrometer.

-

Chromatographic Column: A C18 reversed-phase column is typically used.

-

Mobile Phase: A gradient of water and acetonitrile, both containing a small amount of formic acid (e.g., 0.1%) to improve ionization.

-

Ionization: Electrospray ionization (ESI) in negative ion mode.

-

Detection: Multiple Reaction Monitoring (MRM) of the specific precursor-to-product ion transitions for 3-Hydroxyhippuric acid and its stable isotope-labeled internal standard.

Sample Preparation:

-

To a known volume of the biological sample (e.g., 100 µL of urine or plasma), add a known amount of the internal standard (e.g., 13C6-3-Hydroxyhippuric acid).

-

Precipitate proteins by adding a threefold excess of cold acetonitrile.

-

Vortex the mixture and then centrifuge at high speed to pellet the precipitated proteins.

-

Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.

Conclusion

The synthesis of 3-Hydroxyhippuric acid is a fascinating example of the interplay between the gut microbiome and host metabolism. Understanding the enzymatic pathways involved is crucial for interpreting its role as a biomarker and for exploring potential therapeutic interventions targeting this metabolic axis. This technical guide provides the foundational knowledge and practical protocols to enable further research into this important area of human health and disease. The provided data and methodologies offer a starting point for researchers to design and execute experiments aimed at unraveling the nuances of 3-Hydroxyhippuric acid synthesis and its physiological significance.

References

- 1. Interactions between dietary flavonoids and the gut microbiome: a comprehensive review | British Journal of Nutrition | Cambridge Core [cambridge.org]

- 2. Microbial Flavonoid Metabolism: A Cardiometabolic Disease Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 3. oaktrust.library.tamu.edu [oaktrust.library.tamu.edu]

- 4. Enzymatic Metabolism of Flavonoids by Gut Microbiota and Its Impact on Gastrointestinal Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. journals.asm.org [journals.asm.org]

- 6. Functional Characterisation of Three Glycine N-Acyltransferase Variants and the Effect on Glycine Conjugation to Benzoyl-CoA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Enzymatic characterization and elucidation of the catalytic mechanism of a recombinant bovine glycine N-acyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Glycine N-acyltransferase - Wikipedia [en.wikipedia.org]

- 9. Glycine conjugation: importance in metabolism, the role of glycine N-acyltransferase, and factors that influence interindividual variation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. sunlongbiotech.com [sunlongbiotech.com]

- 11. academic.oup.com [academic.oup.com]

- 12. journals.asm.org [journals.asm.org]

- 13. realgenelabs.com [realgenelabs.com]

- 14. 4-Coumarate CoA Ligase (4CL) Assay Kit - Profacgen [profacgen.com]

- 15. Benzoate-CoA ligase contributes to the biosynthesis of biphenyl phytoalexins in elicitor-treated pear cell cultures - ProQuest [proquest.com]